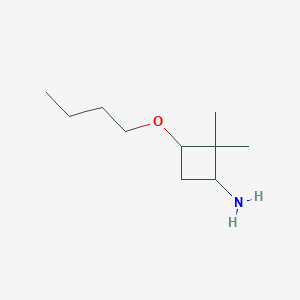
(2-乙氧基-4-甲基苯基)甲胺
描述
2-Ethoxy-4-methylphenyl)methanamine (EMPM) is a compound of interest in scientific research due to its potential applications in a variety of fields. It is an aromatic amine with a molecular weight of 170.21 g/mol and a melting point of 91.7°C. It is a colorless to light yellow crystal, soluble in water and ethanol, and has a sweet taste. EMPM is most commonly used in organic synthesis, as a reagent for the preparation of various organic compounds, and as a catalyst for organic reactions. EMPM has also been used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
科学研究应用
对映体分离和热力学研究
对苯基甲酸衍生物的对映体分离研究已经进行,其中包括结构类似于(2-乙氧基-4-甲基苯基)甲胺的化合物,旨在了解手性柱上高效液相色谱(HPLC)分离的热力学。这项研究提供了对焓驱动手性识别机制的见解,突出了该化合物在分离对映体中的潜在应用,对药物开发至关重要(Dungelová等,2004年)。
神经毒性研究
与(2-乙氧基-4-甲基苯基)甲胺结构相关的衍生物的研究有助于了解神经毒性潜力。例如,对m-甲氧基化合物的研究阐明了它们引起帕金森症状的潜力,强调了化学结构在确定神经毒性中的重要性(Zimmerman et al., 1986)。
抗病毒和抗微生物研究
与(2-乙氧基-4-甲基苯基)甲胺类似结构的化合物在抗病毒和抗微生物研究中显示出潜力。例如,衍生物在细胞培养中表现出明显的逆转录病毒复制抑制活性,为新型抗逆转录病毒药物的开发开辟了途径(Hocková等,2003年)。此外,携带1,2,3-三唑基团的新喹啉衍生物表现出中等至非常好的抗菌和抗真菌活性,暗示了在对抗传染病中的潜在应用(Thomas, Adhikari, & Shetty, 2010)。
荧光化学传感器开发
与(2-乙氧基-4-甲基苯基)甲胺结构相关的化合物的研究已经导致高度选择性化学传感器的开发,用于金属离子。这些化学传感器利用分子内电荷转移(ICT)机制,展示了该化合物在环境监测和分析化学中的潜力(Tharmaraj, Devi, & Pitchumani, 2012)。
代谢和排泄研究
了解与(2-乙氧基-4-甲基苯基)甲胺密切相关的精神活性化合物的代谢和排泄对于药物安全评估至关重要。研究已经在给药后的生物样品中鉴定了代谢物,为了解该化合物的药代动力学和对人类健康的潜在影响提供了见解(Kanamori et al., 2002)。
属性
IUPAC Name |
(2-ethoxy-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6H,3,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASYGGHGWXNHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)



![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)

![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)

![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)
